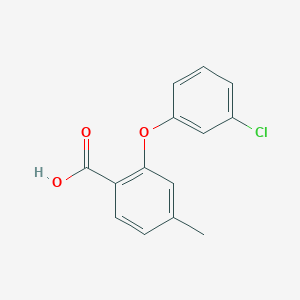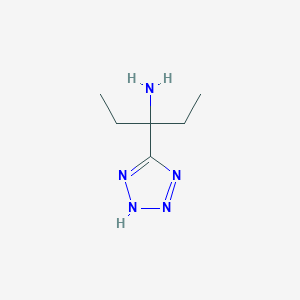![molecular formula C4H5ClF3N3O B1455917 [3-(Trifluormethyl)-1,2,4-oxadiazol-5-yl]methanamin-Hydrochlorid CAS No. 1364677-71-3](/img/structure/B1455917.png)
[3-(Trifluormethyl)-1,2,4-oxadiazol-5-yl]methanamin-Hydrochlorid
Übersicht
Beschreibung
[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride is a chemical compound that features a trifluoromethyl group attached to an oxadiazole ring
Wissenschaftliche Forschungsanwendungen
[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials with unique properties.
Wirkmechanismus
Target of Action
Similar 1,2,4-oxadiazole derivatives have shown activity against various biological targets such as bacteria, fungus, and plant-parasitic nematodes .
Mode of Action
It’s worth noting that similar 1,2,4-oxadiazole derivatives have shown to affect multiple processes in the parasitic digestive vacuole .
Biochemical Pathways
Similar 1,2,4-oxadiazole derivatives have shown to affect multiple processes in the parasitic digestive vacuole .
Pharmacokinetics
A similar 3-trifluoromethyl-1,2,4-oxadiazole analogue has shown high microsomal metabolic stability .
Result of Action
Similar 1,2,4-oxadiazole derivatives have shown moderate nematocidal activity against meloidogyne incognita and anti-fungal activity to rhizoctonia solani .
Biochemische Analyse
Biochemical Properties
[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell . The compound’s trifluoromethyl group is known to enhance its binding affinity to target proteins, leading to more effective inhibition or activation of these biomolecules .
Cellular Effects
The effects of [3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular function . Additionally, it affects cell signaling by modulating the activity of key signaling proteins, thereby impacting various cellular processes such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, [3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride exerts its effects through specific binding interactions with biomolecules. It has been shown to bind to the active sites of enzymes, leading to their inhibition or activation . This binding is facilitated by the trifluoromethyl group, which enhances the compound’s affinity for its targets. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of [3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively modulates biochemical pathways . At higher doses, it can induce toxic effects, including cellular damage and adverse physiological responses . These threshold effects highlight the importance of dosage optimization in experimental settings.
Metabolic Pathways
[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s influence on these pathways can lead to changes in the overall metabolic profile of the cell, affecting energy production, biosynthesis, and other critical processes .
Transport and Distribution
Within cells and tissues, [3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride is transported and distributed through specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. The compound’s distribution is also influenced by its physicochemical properties, such as solubility and stability .
Subcellular Localization
The subcellular localization of [3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization ensures that the compound interacts with its intended targets, thereby enhancing its efficacy in modulating biochemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of appropriate precursors under controlled conditions to form the oxadiazole ring, followed by trifluoromethylation using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalytic systems can be employed to optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions
[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like sodium hydride and alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Trifluoromethyl-1,2,4-triazoles: These compounds also feature a trifluoromethyl group and are used in similar applications.
1,3,4-Oxadiazoles: These compounds share the oxadiazole ring structure and have diverse biological activities.
Uniqueness
[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride is unique due to its specific combination of the trifluoromethyl group and the oxadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Eigenschaften
IUPAC Name |
[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F3N3O.ClH/c5-4(6,7)3-9-2(1-8)11-10-3;/h1,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COARXWWWMGBQEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NC(=NO1)C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClF3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1364677-71-3 | |
| Record name | [3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
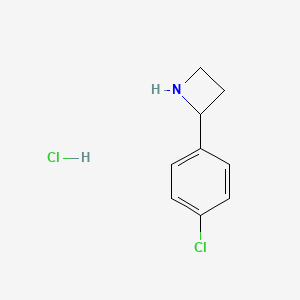
![Ethyl[1-(4-methylphenyl)butan-2-yl]amine](/img/structure/B1455837.png)
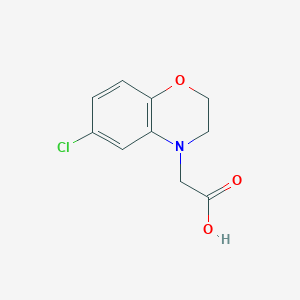
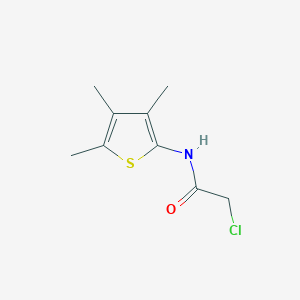
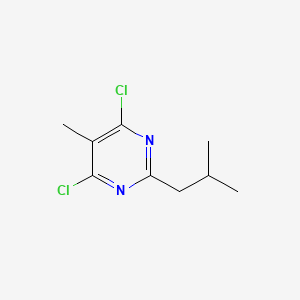
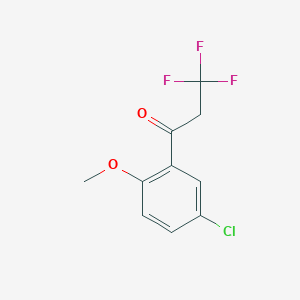
![3-Ethoxyspiro[3.3]heptan-1-amine](/img/structure/B1455845.png)

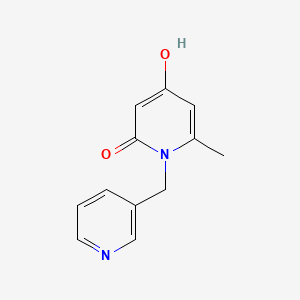

![3-[(2,4-difluorophenyl)methoxy]benzaldehyde](/img/structure/B1455850.png)
